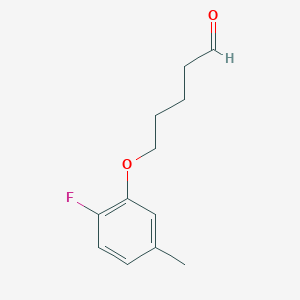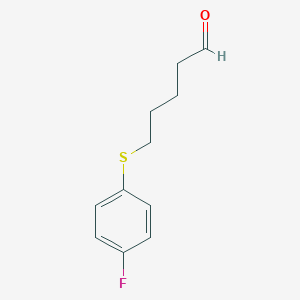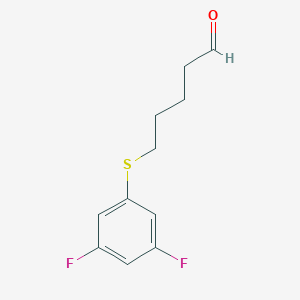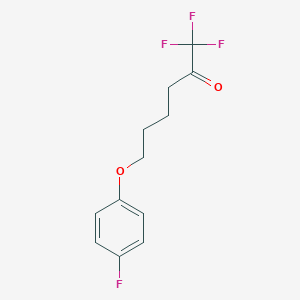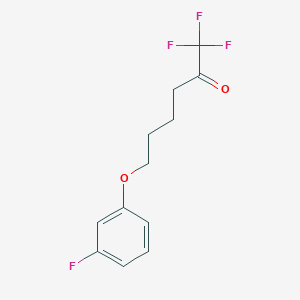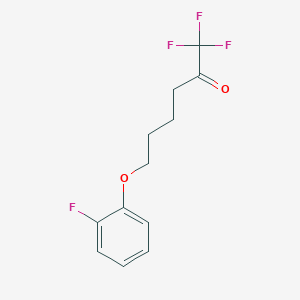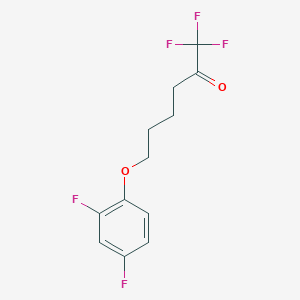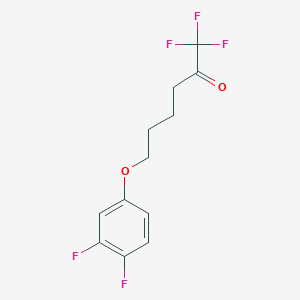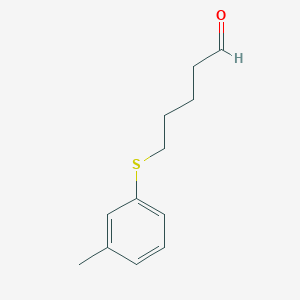
5-(3-Methylphenyl)sulfanylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylphenyl)sulfanylpentanal is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-(3-Methylphenyl)sulfanylpentanal involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure involves a series of condensation reactions.
Functionalization: Subsequent functionalization steps introduce various functional groups to the core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods for this compound often involve scaling up these laboratory procedures while ensuring the consistency and purity of the final product. This may include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield.
Chemical Reactions Analysis
5-(3-Methylphenyl)sulfanylpentanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, leading to the replacement of specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Methylphenyl)sulfanylpentanal has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-(3-Methylphenyl)sulfanylpentanal can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in various organic synthesis reactions.
CID 5362065: Studied for its potential therapeutic effects.
CID 5479530: Known for its role in biochemical research.
Compared to these compounds, this compound stands out due to its unique structure and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
5-(3-methylphenyl)sulfanylpentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-11-6-5-7-12(10-11)14-9-4-2-3-8-13/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUMLZUVEPUJHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)SCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
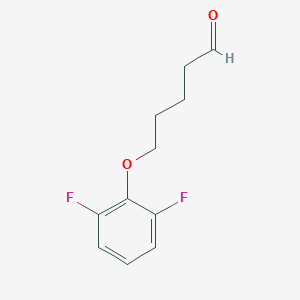
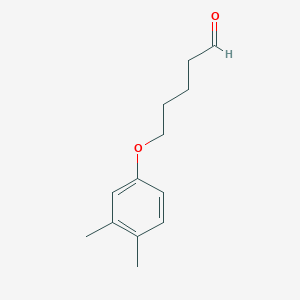
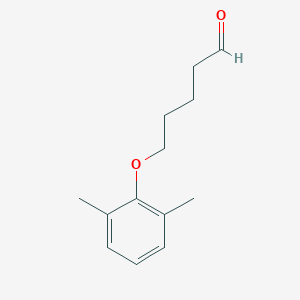
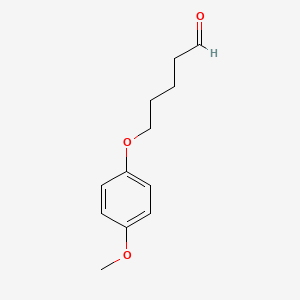
![5-[2-(Trifluoromethoxy)phenoxy]pentanal](/img/structure/B8077255.png)
